

# Apixaban pharmacokinetics comparison ethnic populations

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## Compound Focus: Apixaban

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## Pharmacokinetic Comparison Across Ethnicities

The table below summarizes key findings from clinical studies regarding the impact of ethnicity on **apixaban** pharmacokinetics (PK).

Ethnic Group	Study Type	Key PK Findings	Clinical Significance & Recommended Action
Japanese (vs. Caucasian)	Direct comparison in healthy subjects [1]	Similar dose-related exposure; mean half-life: ~8 h (Japanese) vs. ~13 h (Caucasian); Renal clearance: 1.1 L/h (Japanese) vs. 0.8 L/h (Caucasian) [1].	No dose adjustment needed. PK/PD consistency supports fixed dosing in Japanese patients [1].
Asian (Broad) (vs. Non-Asian)	Population PK analysis in NVAF patients [2]	Asian race identified as a covariate on apparent clearance, resulting in <15% higher exposure [2].	Impact is small and not clinically significant. No dose adjustment required [2].

Ethnic Group	Study Type	Key PK Findings	Clinical Significance & Recommended Action
African-American (vs. Caucasian)	Review of real-world studies [3]	Data on apixaban specifically is limited. Unlike warfarin, African-American patients do not appear to require different apixaban doses [3].	Fixed dosing appears appropriate. More real-world data may be needed to confirm.

## Detailed Experimental Data and Protocols

For research and development professionals, the methodology and data from pivotal studies are detailed below.

### Head-to-Head Study: Japanese vs. Caucasian Subjects

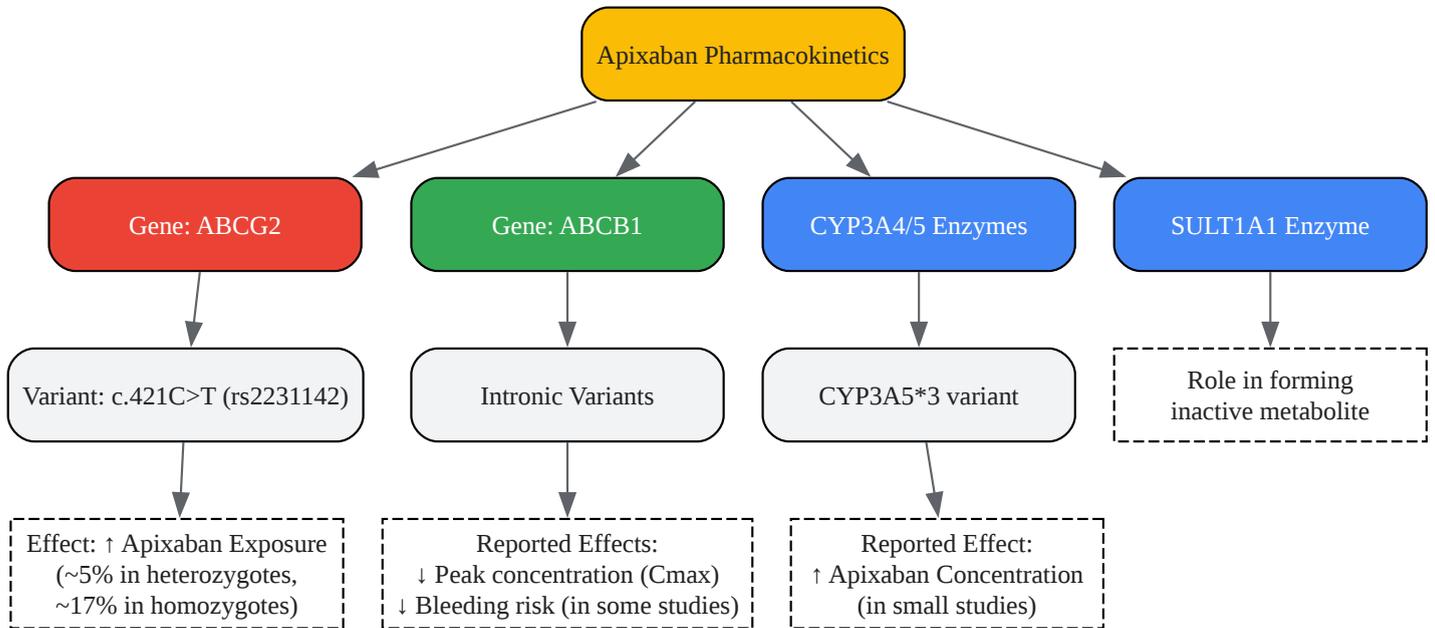
- **Objective:** To directly compare single-dose safety, pharmacokinetics (PK), and pharmacodynamics (PD) of **apixaban** in healthy Japanese and Caucasian subjects [1].
- **Protocol:**
  - **Design:** Double-blind, placebo-controlled, intra-subject, dose-escalation study.
  - **Subjects:** 16 healthy male Japanese and 16 healthy male Caucasian subjects, matched for age, weight, and smoking status.
  - **Treatment:** Randomized to receive four sequential single oral doses of **apixaban** (2.5, 10, 25, and 50 mg) or matched placebo, with a  $\geq 5$ -day washout between doses.
  - **PK/PD Assessments:** Blood samples were collected for up to 72 hours post-dose to determine **apixaban** plasma concentration and PD markers (INR, aPTT, modified PT, and ex vivo thrombin generation) [1].
- **Key Results:**
  - **Exposure:** **Apixaban** exposure increased dose-proportionally up to 10 mg and was similar between groups. Mean C<sub>max</sub> ranged similarly for both ethnicities across the dose levels [1].
  - **Half-life & Clearance:** The mean apparent terminal half-life was shorter in Japanese subjects (~8 hours) compared to Caucasians (~13 hours), with correspondingly higher renal clearance in Japanese subjects (1.1 L/h vs. 0.8 L/h) [1].
  - **Pharmacodynamics:** All PD assessments were similar between ethnic groups, showing comparable dose-related effects [1].

## Population Pharmacokinetic Analysis in NVAF Patients

- **Objective:** To characterize the population PK of **apixaban** and quantify the impact of intrinsic and extrinsic factors on exposure in a broad patient population [2].
- **Protocol:**
  - **Data Source:** Integrated data from 12 clinical studies (phase I–III), including intensive and sparse **apixaban** concentration-time data.
  - **Model:** A two-compartment population PK model with first-order absorption and elimination was developed.
  - **Covariate Analysis:** The effect of demographic and clinical factors (e.g., age, sex, weight, renal function, race, concomitant drugs) on **apixaban** apparent clearance was quantified [2].
- **Key Results:**
  - **Covariate Effects:** Predictive covariates on apparent clearance included age, sex, Asian race, renal function, and concomitant strong/moderate CYP3A4/P-gp inhibitors [2].
  - **Magnitude of Ethnic Effect:** The analysis estimated that Asian race led to a less than 15% increase in **apixaban** exposure, which was not considered clinically significant [2].

## Genetic Factors Influencing Apixaban Pharmacokinetics

Interindividual variability in **apixaban** exposure can be partially explained by genetics, particularly in genes encoding drug transporters.



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The diagram above illustrates the key genetic factors identified in research:

- **ABCG2 (BCRP Transporter):** A genome-wide association study identified the c.421C>T (rs2231142) variant in the ABCG2 gene as significantly associated with higher **apixaban** exposure. On average, heterozygotes had a 5% increase in AUC, and homozygotes had a 17% increase compared to wild-type homozygotes [4].
- **Other Genes:** Variants in ABCB1 (P-glycoprotein) and CYP3A5 have been investigated in smaller candidate gene studies, with some reporting associations with **apixaban** concentration or bleeding risk, though findings are less consistent than for ABCG2 [4].

## Interpretation and Clinical Development Implications

- **Overall Conclusion:** The consensus across clinical pharmacology studies is that ethnic origin has a minor, non-clinical meaningful impact on **apixaban** exposure [1] [2] [5]. This pharmacokinetic profile supports the strategy of global clinical development and fixed dosing without routine therapeutic drug monitoring.
- **Genetic Considerations:** While the ABCG2 genotype has a statistically significant impact on exposure, the effect size is currently not considered large enough to warrant pre-emptive dose

adjustments in clinical practice. The role of pharmacogenetics in personalizing **apixaban** therapy requires further study [4].

- **Key Covariates for Dosing:** Clinical dosing algorithms for **apixaban** are based primarily on patient characteristics with a more substantial impact on exposure or bleeding risk, such as **renal function, age, and body weight**, rather than ethnicity [2] [6].

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